3-Cyano-5-(trifluoromethoxy)benzoic acid
Overview
Description
3-Cyano-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 g/mol It is characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core
Biochemical Analysis
Biochemical Properties
3-Cyano-5-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acyltransferases, which are enzymes that catalyze the transfer of acyl groups from one molecule to another . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to inhibition or modification of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This modulation can lead to changes in gene expression patterns and alterations in metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in the overall activity of the metabolic pathways they are involved in. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under dry, room temperature conditions . Its activity may decrease over time due to gradual degradation, which can affect its efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidation of organic substances . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound reaches its intended site of action. The compound’s subcellular distribution can also affect its overall efficacy and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a cyano group and a trifluoromethoxy group under specific conditions .
Industrial Production Methods
Industrial production methods for 3-Cyano-5-(trifluoromethoxy)benzoic acid often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
3-Cyano-5-(trifluoromethoxy)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Cyano-5-fluoro-3-(trifluoromethoxy)benzoic acid: Similar structure with an additional fluorine atom.
Uniqueness
3-Cyano-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both the cyano and trifluoromethoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-cyano-5-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVJUYLMCVVAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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